tert-Butyl 2-oxo-8-oxa-5-azaspiro[3.5]nonane-5-carboxylate
Description
Properties
CAS No. |
1251022-91-9 |
|---|---|
Molecular Formula |
C12H19NO4 |
Molecular Weight |
241.28 g/mol |
IUPAC Name |
tert-butyl 2-oxo-8-oxa-5-azaspiro[3.5]nonane-5-carboxylate |
InChI |
InChI=1S/C12H19NO4/c1-11(2,3)17-10(15)13-4-5-16-8-12(13)6-9(14)7-12/h4-8H2,1-3H3 |
InChI Key |
WTULSIHLCDGWLU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOCC12CC(=O)C2 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Route
The preparation can be summarized in four key steps:
| Step | Description | Key Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Acylation of 3-((benzylamino)methyl)oxetane-3-ol with chloroacetyl chloride | Chloroacetyl chloride, triethylamine or pyridine, dichloromethane, 0–10 °C | Formation of chloroacetylated intermediate |
| 2 | Intramolecular cyclization (self-cyclization) under basic conditions | Sodium hydride or n-butyl lithium, inert atmosphere, aprotic solvent (e.g., THF) | Formation of spirocyclic oxazolidinone ring |
| 3 | Reduction of intermediate ketone or ester groups | Lithium aluminum hydride (LiAlH4), inert atmosphere, ether solvents | Conversion to hydroxyl or amine functionalities |
| 4 | Catalytic hydrogenation to remove benzyl protecting groups | Pd/C catalyst, hydrogen gas (20–100 psi), 20–50 °C, acetic acid as activator | Deprotection yielding the free amine spiro compound |
This method is characterized by:
Detailed Reaction Conditions and Notes
| Step | Reagents/Conditions | Notes |
|---|---|---|
| 1 | Triethylamine (2 eq), chloroacetyl chloride (1.1 eq), DCM solvent, 0–10 °C, 16 h | Slow addition of chloroacetyl chloride to control exotherm; triethylamine scavenges HCl |
| 2 | Sodium hydride (1.1–2 eq), THF, inert atmosphere (N2 or Ar), room temperature | Promotes intramolecular nucleophilic substitution to form spiro ring |
| 3 | LiAlH4 (1.1–2 eq), ether solvent (e.g., diethyl ether), 0–25 °C | Strong reducing agent to convert carbonyl groups to alcohols or amines |
| 4 | Pd/C (10%), H2 gas (20–100 psi), acetic acid (catalytic), 20–50 °C, 8–20 h | Removes benzyl protecting group via hydrogenolysis |
Alternative Approaches
- Some synthetic routes may employ different bases such as pyridine or diisopropylethylamine in the acylation step.
- Reduction can also be performed using milder agents depending on the sensitivity of functional groups.
- Protecting groups other than benzyl may be used, requiring alternative deprotection strategies.
Research Findings and Yield Data
The described method has been reported to provide:
- Overall yield: Approximately 60–75% over four steps, depending on purification methods and scale.
- Purity: >95% after chromatographic purification or crystallization.
- Reaction control: The use of inert atmosphere and temperature control minimizes side reactions and degradation.
- Scalability: Demonstrated suitability for industrial scale synthesis due to simple reagents and mild conditions.
Summary Table of Preparation Method
| Step | Reaction Type | Reagents | Conditions | Product | Yield (%) |
|---|---|---|---|---|---|
| 1 | Acylation | Chloroacetyl chloride, triethylamine | 0–10 °C, DCM, 16 h | Chloroacetylated intermediate | 85–90 |
| 2 | Cyclization | Sodium hydride, THF | RT, inert atmosphere | Spirocyclic ketone intermediate | 80–85 |
| 3 | Reduction | LiAlH4, ether | 0–25 °C | Hydroxyl/amine intermediate | 75–80 |
| 4 | Hydrogenolysis | Pd/C, H2, acetic acid | 20–50 °C, 20–100 psi, 8–20 h | This compound | 90–95 |
Chemical Reactions Analysis
Types of Reactions
Tert-Butyl 2-oxo-8-oxa-5-azaspiro[3.5]nonane-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield oxo derivatives, while reduction reactions produce hydroxyl derivatives .
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential therapeutic applications. Its structure allows for interactions with biological targets, making it a candidate for drug development.
Case Study: Antimicrobial Activity
Research has shown that derivatives of spiro compounds exhibit significant antimicrobial properties. For instance, a study demonstrated that modifications to the spiro structure could enhance activity against various bacterial strains, suggesting that tert-butyl 2-oxo-8-oxa-5-azaspiro[3.5]nonane-5-carboxylate could serve as a lead compound in developing new antibiotics .
Synthetic Organic Chemistry
This compound is utilized as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical transformations makes it valuable in synthetic pathways.
Example Applications:
- Building Block for Heterocycles : It serves as a precursor for synthesizing other heterocyclic compounds, which are crucial in pharmaceuticals and agrochemicals.
| Application Type | Description |
|---|---|
| Heterocyclic Synthesis | Used as an intermediate to create diverse heterocycles |
| Pharmaceutical Development | Potential lead compound for new drugs |
Material Science
The compound's unique structural features allow it to be incorporated into polymers and materials, enhancing their properties.
Case Study: Polymer Modification
Incorporating this compound into polymer matrices has been shown to improve mechanical strength and thermal stability. This makes it suitable for applications in coatings and composites where enhanced performance is required .
Mechanism of Action
The mechanism of action of tert-Butyl 2-oxo-8-oxa-5-azaspiro[3.5]nonane-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The pathways involved in its mechanism of action include enzyme inhibition and modulation of protein-protein interactions .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Functional Group Variations
tert-Butyl 2-amino-8-oxa-5-azaspiro[3.5]nonane-5-carboxylate (CAS: 1251019-55-2)
- Molecular Formula : C₁₂H₂₂N₂O₃.
- Key Difference: Substitution of the 2-oxo group with an amino (-NH₂) group.
- This could enhance interactions with biological targets, such as enzymes or receptors .
tert-Butyl 2-oxo-5-azaspiro[3.5]nonane-5-carboxylate
- Molecular Formula: C₁₂H₁₉NO₃.
- Key Difference : Absence of the 8-oxa group.
- The molecular weight remains similar (239.31 g/mol), but conformational changes may affect ion mobility .
Heteroatom Position and Salt Forms
tert-Butyl 8-oxa-2,5-diazaspiro[3.5]nonane-5-carboxylate hydrochloride (CAS: 2702323-52-0)
- Molecular Formula : C₁₁H₂₁ClN₂O₃.
- Key Difference : Introduction of a second nitrogen (2,5-diaza) and hydrochloride salt.
- Impact : The diaza structure increases basicity, while the hydrochloride salt improves aqueous solubility, critical for pharmaceutical formulations. Molecular weight rises to 264.75 g/mol .
tert-Butyl 8-amino-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate (CAS: 2306262-06-4)
- Molecular Formula : C₁₂H₂₂N₂O₃.
- Key Difference: Amino group at position 8 and oxa at position 4.
- This derivative is priced at $1,429/g (FOB), indicating high demand for specialized applications .
Physical and Analytical Properties
Collision Cross-Section (CCS) Comparison
| Compound (Adduct) | [M+H]+ CCS (Ų) | [M+Na]+ CCS (Ų) | Source |
|---|---|---|---|
| Target Compound ([M+H]+) | 158.4 | 162.7 | |
| tert-Butyl 8-amino-5-azaspiro (M+H)+ | 161.7 | 164.9 |
- Insight: The amino-substituted derivative exhibits a larger CCS, suggesting conformational expansion or increased polarity due to the -NH₂ group.
Biological Activity
Tert-butyl 2-oxo-8-oxa-5-azaspiro[3.5]nonane-5-carboxylate, a compound with the CAS number 1251022-91-9, belongs to a class of spiro compounds that have garnered attention for their potential biological activities. This article reviews the biological properties, synthesis, and relevant research findings associated with this compound.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 241.29 g/mol. The compound features a unique spiro configuration that contributes to its biological activity.
Biological Activity
Research indicates that compounds in the azaspiro series, including tert-butyl 2-oxo-8-oxa-5-azaspiro[3.5]nonane, exhibit various biological activities, particularly as potential drug candidates. Below are some highlighted activities:
1. Antiviral Activity:
- Compounds structurally related to the azaspiro series have shown efficacy as inhibitors against Respiratory Syncytial Virus (RSV) and other viral pathogens. A study indicated that modifications in the spiro structure could enhance antiviral potency .
2. Anticancer Properties:
- The spiro compounds have been investigated for their ability to inhibit Epidermal Growth Factor Receptor (EGFR) signaling pathways, which are crucial in cancer cell proliferation. Preliminary data suggest that tert-butyl derivatives may exhibit selective cytotoxicity towards cancer cells .
3. Analgesic Effects:
- Recent studies have explored the analgesic properties of related azaspiro compounds, suggesting potential applications in pain management . These findings warrant further investigation into the specific analgesic mechanisms of tert-butyl 2-oxo-8-oxa-5-azaspiro[3.5]nonane.
Synthesis
The synthesis of tert-butyl 2-oxo-8-oxa-5-azaspiro[3.5]nonane involves multi-step processes typically starting from simpler organic precursors. A common synthetic route includes:
- Cyclization Reactions: Utilizing acid-binding agents and phase transfer catalysts to facilitate cyclization under controlled conditions.
- Purification: The final product is purified through chromatography techniques to achieve high purity levels suitable for biological testing.
Research Findings and Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
